molecular formula C22H33N5O4 B2821142 tert-butyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate CAS No. 1324054-85-4

tert-butyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate

Cat. No.: B2821142
CAS No.: 1324054-85-4
M. Wt: 431.537
InChI Key: NGCJUKZOMPABBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate is a sophisticated synthetic compound primarily serving as a key intermediate in the development of Proteolysis-Targeting Chimeras (PROTACs) . Its molecular structure incorporates a piperazine ring, a feature known for improving solubility and pharmacokinetic properties in drug candidates, and a glycine moiety that acts as a flexible spacer. The tert-butyloxycarbonyl (Boc) protecting group is a critical feature, allowing for selective deprotection under mild acidic conditions to reveal a reactive secondary amine for further conjugation. This design is pivotal for linking an E3 ubiquitin ligase recruiting ligand (often via the phenylpiperazine moiety) to a protein-of-interest (POI) targeting ligand, enabling the construction of heterobifunctional molecules. The primary research value of this compound lies in its application in targeted protein degradation , a revolutionary strategy in chemical biology and therapeutic discovery. By facilitating the synthesis of PROTACs, this intermediate helps researchers induce the ubiquitination and subsequent proteasomal degradation of specific disease-causing proteins, such as those previously considered 'undruggable'. Its utility extends to probing complex biological pathways and validating novel therapeutic targets, making it an invaluable tool for chemical biologists and medicinal chemists.

Properties

IUPAC Name

tert-butyl 4-[2-[(4-phenylpiperazine-1-carbonyl)amino]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N5O4/c1-22(2,3)31-21(30)27-15-11-25(12-16-27)19(28)17-23-20(29)26-13-9-24(10-14-26)18-7-5-4-6-8-18/h4-8H,9-17H2,1-3H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCJUKZOMPABBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the protected piperazine derivative with glycine .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential biological activities. Piperazine derivatives are known to exhibit a wide range of activities, including antibacterial, antifungal, and anticancer properties .

Medicine

In medicine, derivatives of piperazine, including this compound, are explored for their potential therapeutic applications. They are investigated as potential drug candidates for the treatment of various diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .

Mechanism of Action

The mechanism of action of tert-butyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring in its structure allows for favorable interactions with biological macromolecules, enhancing its binding affinity and activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a broader class of tert-butyl piperazine carboxylates, which vary in substituents and linker chemistry. Key structural differences among analogues include:

Compound Substituents/Linkers Key Features Reference
tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS 205059-24-1) Piperidin-4-yl substituent Increased lipophilicity; potential for altered binding pocket interactions due to piperidine ring.
tert-butyl 4-(2-methylbenzyl)piperazine-1-carboxylate 2-Methylbenzyl group Steric hindrance from methyl group; reduced conformational flexibility compared to glycyl linker.
tert-butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate (CAS 1223432-70-9) Bromo-fluorophenyl carbonyl Halogen atoms enhance electron-withdrawing effects; higher molecular weight (397.2 g/mol).
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives Fluorobenzyl-methanone linker Enhanced lipophilicity and potential for π-π stacking; lacks amide hydrogen-bonding capacity.
tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate Pyrimidinylmethyl substituent with hydroxyl group Engages in N–H⋯O/N hydrogen bonds and π-π interactions in crystal packing.
Physicochemical Properties

Critical parameters such as logP, topological polar surface area (TPSA), and hydrogen-bonding capacity differentiate these compounds:

Compound Molecular Weight (g/mol) logP TPSA (Ų) H-Bond Acceptors/Donors Reference
Target compound ~447.5 (estimated) ~2.5 ~110 7 acceptors / 3 donors -
tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS 205059-24-1) 269.38 1.2 49.8 4 acceptors / 1 donor
tert-butyl 4-(2-methylbenzyl)piperazine-1-carboxylate 306.4 3.1 38.3 3 acceptors / 0 donors
tert-butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate 397.2 3.8 64.7 5 acceptors / 0 donors
Fluorobenzyl-methanone derivatives ~350–400 ~3.0–3.5 ~50–60 4–5 acceptors / 0–1 donors

Key Observations :

  • The target compound’s glycyl linker and dual piperazine rings result in higher TPSA (~110 Ų), favoring aqueous solubility but limiting membrane permeability compared to analogues with non-polar substituents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate?

  • Methodology :

  • The synthesis typically involves sequential coupling reactions. For example:

Step 1 : React tert-butyl piperazine-1-carboxylate with activated carbonyl derivatives (e.g., chloroformates or carbodiimide-activated glycine) under anhydrous conditions (e.g., THF, DCM) with a base like triethylamine.

Step 2 : Introduce the 4-phenylpiperazine moiety via nucleophilic acyl substitution. Heating (60–80°C) and extended reaction times (12–24 hrs) improve yields .

  • Optimization : Use HPLC to monitor reaction progress and column chromatography (silica gel or reverse-phase) for purification. Yields range from 26–70% depending on steric hindrance and solvent choice .

    • Data Table : Comparison of Reaction Conditions
StepReagent/ConditionSolventTemp (°C)Yield (%)
1EDC/HOBtDCMRT65
24-phenylpiperazineTHF7026

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Analytical Techniques :
  • NMR : Confirm regiochemistry using 1^1H and 13^{13}C NMR. Key peaks include tert-butyl protons (δ ~1.4 ppm) and piperazine/glycine backbone signals (δ 3.0–4.5 ppm) .
  • HRMS : Verify molecular ion ([M+H]+^+) with mass accuracy <5 ppm .
  • HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound?

  • Methodology :

  • X-ray Crystallography : Use SHELXL for refinement. Key steps:

Data Collection : High-resolution (<1.0 Å) synchrotron data reduces thermal motion artifacts.

Refinement : Apply restraints for disordered tert-butyl groups and anisotropic displacement parameters. SHELXL’s robust algorithms mitigate overfitting .

  • Troubleshooting : If R-factors diverge (>5% between R1R_1 and wR2wR_2), re-examine hydrogen bonding networks or solvent occupancy .

Q. How does the compound’s structure-activity relationship (SAR) inform its biological interactions?

  • Methodology :

  • Pharmacophore Mapping :

  • The tert-butyl group enhances lipophilicity (logP ~2.8), improving membrane permeability.

  • The 4-phenylpiperazine moiety acts as a hydrogen-bond acceptor, critical for receptor binding (e.g., serotonin or dopamine receptors) .

  • In Silico Docking : Use AutoDock Vina to simulate binding with targets like phosphoglycerate dehydrogenase (PHGDH). Key interactions:

  • Pi-pi stacking between phenyl rings and aromatic residues (e.g., Phe-285).

  • Hydrogen bonds between the glycyl carbonyl and Lys-230 .

    • Data Table : Key SAR Observations
ModificationEffect on IC50_{50} (PHGDH)
Removal of tert-butyl group10-fold decrease
Fluorination of phenyl ring2-fold increase

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

  • Methodology :

  • Quality Control : Pre-screen batches via LC-MS to detect trace impurities (e.g., de-Boc byproducts).
  • Assay Conditions :
  • Use standardized cell lines (e.g., HEK293 with stable receptor expression).
  • Normalize data to internal controls (e.g., β-galactosidase for transfection efficiency) .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to distinguish biological variability from synthetic artifacts .

Methodological Best Practices

  • Synthesis : Prioritize carbodiimide coupling (EDC/HOBt) over mixed anhydrides for higher glycine incorporation efficiency .
  • Characterization : Combine 19^{19}F NMR (if fluorinated analogs exist) with IR spectroscopy to confirm carbonyl stretching (~1680 cm1^{-1}) .
  • Data Interpretation : Cross-validate crystallographic and docking results with mutagenesis studies to resolve false-positive binding predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.